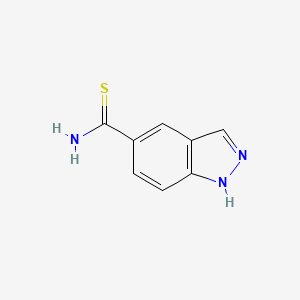![molecular formula C6H5N3O3 B11915307 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione](/img/structure/B11915307.png)
3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione is a heterocyclic compound with a molecular formula of C6H5N3O3 and a molecular weight of 167.12 g/mol . This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,5-oxadiazole-3,4-dicarbohydrazide with hydrochloric acid in water . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, trifluoroacetic acid, and chloroform . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with nitric and trifluoroacetic acids can lead to the formation of 1,5,6-trioxides .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities . Additionally, it is used in the development of new materials and industrial processes due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways .
Comparaison Avec Des Composés Similaires
3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione can be compared with other similar compounds, such as pyridazines and pyridazinones. These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.
Propriétés
Formule moléculaire |
C6H5N3O3 |
|---|---|
Poids moléculaire |
167.12 g/mol |
Nom IUPAC |
3-methyl-5,6-dihydro-[1,2]oxazolo[3,4-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C6H5N3O3/c1-2-3-4(9-12-2)6(11)8-7-5(3)10/h1H3,(H,7,10)(H,8,11) |
Clé InChI |
ULEBZJGPULNUSV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NO1)C(=O)NNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11915269.png)




![7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11915287.png)



